N-(2-Aminoethyl)-L-glutamine
Description
Structure
3D Structure
Properties
CAS No. |
45102-55-4 |
|---|---|
Molecular Formula |
C7H15N3O3 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
(2S)-2-amino-5-(2-aminoethylamino)-5-oxopentanoic acid |
InChI |
InChI=1S/C7H15N3O3/c8-3-4-10-6(11)2-1-5(9)7(12)13/h5H,1-4,8-9H2,(H,10,11)(H,12,13)/t5-/m0/s1 |
InChI Key |
VFJGSRBYEZCSMQ-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC(=O)NCCN)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)NCCN)C(C(=O)O)N |
Origin of Product |
United States |
N 2 Aminoethyl L Glutamine As a Chemically Modified Amino Acid Derivative
N-(2-Aminoethyl)-L-glutamine is a synthetic derivative of the naturally occurring amino acid L-glutamine. Structurally, it is characterized by the substitution of a hydrogen atom on the amide nitrogen of the L-glutamine side chain with a 2-aminoethyl group. This modification, while seemingly minor, introduces a primary amine functionality at the end of the side chain, altering the molecule's chemical properties, such as its polarity, charge distribution, and potential for intermolecular interactions, compared to the parent L-glutamine.
The synthesis of such N-substituted glutamine derivatives can be achieved through various organic chemistry methods. A common approach involves the reaction of a protected L-glutamine precursor, such as N-benzyloxycarbonyl-L-glutamine, with the desired amine, in this case, ethylenediamine (B42938), often in the presence of a coupling agent to facilitate amide bond formation. Subsequent deprotection steps yield the final product. The synthesis of various amide-N-substituted derivatives of glutamine has been explored for biological study. acs.org
Below is a data table outlining some of the key chemical properties of this compound and its parent compound, L-glutamine.
| Property | L-Glutamine | This compound |
| IUPAC Name | (2S)-2,5-diamino-5-oxopentanoic acid | (2S)-2-amino-5-[(2-aminoethyl)amino]-5-oxopentanoic acid |
| Molecular Formula | C₅H₁₀N₂O₃ | C₇H₁₅N₃O₃ |
| Molecular Weight | 146.14 g/mol | 189.21 g/mol |
| Structure | A polar amino acid with a carboxamide side chain. | An L-glutamine derivative with an ethylamine (B1201723) group attached to the side chain amide nitrogen. |
| Functional Groups | α-amino group, α-carboxylic acid group, amide group | α-amino group, α-carboxylic acid group, substituted amide group, primary amine (on the ethyl group) |
Contextualization Within L Glutamine Metabolism and Biochemistry Research
L-glutamine is the most abundant free amino acid in human blood and plays a crucial role in a multitude of metabolic pathways. ebi.ac.uk It is a key substrate for the synthesis of proteins, nucleotides (purines and pyrimidines), and other amino acids. scispace.com Furthermore, glutamine is a major respiratory fuel for rapidly dividing cells, such as those in the immune system and in certain cancers, a phenomenon often termed "glutamine addiction". scispace.comsnmjournals.org
The metabolism of glutamine is tightly regulated by a series of enzymes. Glutaminase (B10826351), for instance, catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849), a critical step in providing nitrogen for biosynthesis and anaplerosis of the citric acid cycle. snmjournals.org Given this central role, the study of glutamine metabolism is a vibrant area of biochemical research.
The development and use of glutamine analogs are instrumental in this research. aacrjournals.orgmdpi.com These modified molecules can serve as probes to study the kinetics and mechanisms of glutamine transporters and enzymes. snmjournals.org For example, radiolabeled glutamine analogs are utilized in Positron Emission Tomography (PET) imaging to visualize tumors that exhibit high glutamine uptake. snmjournals.orgsnmjournals.org By introducing structural modifications, such as in N-(2-Aminoethyl)-L-glutamine, researchers can investigate the structural requirements for substrate binding and catalysis by glutamine-utilizing enzymes.
Rationale for Investigating N 2 Aminoethyl L Glutamine and Analogous Structures
Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical reactions, offering a powerful route to complex molecules like this compound under mild conditions. nih.gov Enzymes, acting as biocatalysts, provide high regio- and stereoselectivity that is often difficult to achieve with purely chemical methods. nih.gov
The primary enzymatic route for synthesizing this compound involves the formation of an amide bond between the γ-carboxyl group of L-glutamine and an amine, such as ethylenediamine (B42938). Transglutaminases (TGases) and glutaminases are the principal enzymes employed for this transformation. tandfonline.commdpi.com
Transglutaminases (EC 2.3.2.13) catalyze an acyl-transfer reaction, typically forming an isopeptide bond between the γ-carboxamide group of a peptide-bound glutamine residue and a primary amine. mdpi.comnih.gov This reaction can be adapted to use free L-glutamine as the acyl donor and a primary amine like ethylenediamine as the acyl acceptor. The reaction proceeds via a thioester intermediate between the enzyme's active site cysteine and the glutamine substrate, with the subsequent release of ammonia (B1221849). nih.gov The enzyme then transfers the acyl group to the acceptor amine. nih.gov This method is advantageous as TGases operate with minimal competition from hydrolysis, making them efficient for amide bond synthesis. mdpi.com
Glutaminases (EC 3.5.1.2), particularly certain microbial L-glutaminases, also exhibit transpeptidation activity in addition to their primary hydrolytic function. tandfonline.comnih.gov These enzymes can catalyze the transfer of the γ-glutamyl group from L-glutamine to various acceptors, including amino acids and amines. nih.govjst.go.jp The synthesis of γ-glutamyl compounds using glutaminase (B10826351) typically involves a two-step mechanism: the formation of a γ-glutamyl-enzyme intermediate, followed by the transfer of this group to an acceptor. nih.gov By controlling reaction conditions, such as pH, the transpeptidation reaction can be favored over hydrolysis. jst.go.jp
Table 1: Enzymes Used in Amidation of L-Glutamine
| Enzyme Family | EC Number | Typical Reaction Catalyzed | Key Features for Synthesis |
|---|---|---|---|
| Transglutaminase | 2.3.2.13 | Acyl-transfer between Gln γ-carboxamide and a primary amine. mdpi.com | High efficiency in amide bond formation with low hydrolytic side reactions. mdpi.com |
| L-Glutaminase | 3.5.1.2 | Hydrolysis of Gln to Glu, but can also catalyze transpeptidation. tandfonline.comnih.gov | Can synthesize various γ-glutamyl compounds by transferring the γ-glutamyl moiety to different acceptors. nih.govjst.go.jp |
| Glutamine Synthetase | 6.3.1.2 | ATP-dependent amidation of glutamate (B1630785) to form glutamine. asm.org | While its primary role is Gln synthesis, its specificity can be explored for creating analogues. researchgate.net |
A key advantage of enzymatic synthesis is the high degree of selectivity. Enzymes distinguish between the α- and γ-carboxyl groups of glutamic acid or the α-amino and γ-carboxamide groups of glutamine, ensuring the reaction occurs at the desired position.
Regioselectivity: Transglutaminases and glutaminases exhibit remarkable regioselectivity by specifically activating the γ-carboxamide group of L-glutamine for acyl transfer. mdpi.comjst.go.jp This prevents reactions at the α-amino or α-carboxyl groups, eliminating the need for protecting groups that are standard in traditional organic synthesis. This specificity ensures that ethylenediamine is exclusively attached to the side chain, yielding this compound. The pH of the reaction medium can significantly influence the reaction pathway; for instance, with γ-glutamyltranspeptidase (GGT), transpeptidation is favored at alkaline pH, while hydrolysis dominates at acidic pH. jst.go.jp
Stereoselectivity: These enzymatic transformations are highly stereoselective, almost exclusively acting on the L-isomer of glutamine. researchgate.net This is critical for producing biologically relevant compounds. The active site of the enzyme is structured to bind the L-amino acid substrate in a specific orientation, ensuring that the product retains the L-configuration. researchgate.netnih.gov This inherent stereoselectivity avoids the formation of racemic mixtures, which would require challenging and costly downstream resolution steps.
Solid-Phase Synthesis Techniques for Peptide and Oligomeric Structures
Solid-phase peptide synthesis (SPPS) provides a robust platform for creating peptides and oligomers containing modified amino acids like this compound. peptide.com This methodology involves anchoring the C-terminal amino acid to an insoluble resin support and sequentially adding subsequent amino acids. peptide.com
To incorporate an N-functionalized glutamine derivative, a common strategy involves using Fmoc-Glu-O-t-Bu, where the side-chain carboxyl group is protected by a tert-butyl (tBu) ester. This protected glutamic acid can be attached to the resin via its α-carboxyl group. After peptide chain elongation, the side-chain protecting group can be removed, and the free γ-carboxyl group can be activated and coupled with an amine like ethylenediamine in the solid phase. Alternatively, a pre-synthesized Fmoc-protected this compound, with appropriate protection on the new amino group (e.g., Boc), can be used directly as a building block in the SPPS cycle. researchgate.net
A different approach anchors the initial amino acid to the resin via its side chain. For instance, Fmoc-Glu-OtBu can be attached to a suitable resin, like a tris(alkoxy)benzylamino (PAL) support, through its side-chain carboxyl group. researchgate.net This leaves the α-carboxyl group free, which is then converted to an amide. This strategy is particularly useful for preparing peptides with a C-terminal glutamine or a derivative thereof. researchgate.net
Strategies for Amine-Functionalized Glutamine Derivative Synthesis
The synthesis of amine-functionalized glutamine derivatives, including this compound, can be achieved through several chemical routes. A primary method involves the direct coupling of a protected L-glutamic acid with a protected diamine.
A typical procedure involves:
Protection: The α-amino and α-carboxyl groups of L-glutamic acid are protected, often as N-Fmoc and an α-benzyl ester, respectively. This leaves the γ-carboxyl group available for reaction.
Activation and Coupling: The free γ-carboxyl group is activated using a standard coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). researchgate.net
Amidation: The activated acid is then reacted with a mono-protected diamine, such as N-Boc-ethylenediamine, to form the γ-amide bond.
Deprotection: Finally, all protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for benzyl (B1604629) esters) to yield the final product.
Another strategy starts from L-pyroglutamic acid, a cyclic derivative of glutamic acid. nih.gov The lactam ring can be opened under specific conditions, and the resulting glutamic acid derivative can be functionalized. For example, the synthesis of l-γ-methyleneglutamine derivatives has been achieved starting from l-pyroglutamic acid, which is first protected and then subjected to reactions that introduce functionality before the ring is opened. nih.gov
Development of Novel Synthetic Routes and Process Optimization
Research into the synthesis of this compound and its analogues is focused on improving efficiency, scalability, and environmental friendliness. One area of development is the use of novel catalysts for the crucial acid-amine coupling step. researchgate.net While traditional coupling reagents are effective, they often generate stoichiometric amounts of waste. Catalytic approaches aim to reduce this waste and improve atom economy.
Process optimization for enzymatic methods is also a key focus. For glutaminase-catalyzed synthesis, parameters such as pH, temperature, substrate ratio (glutamine to amine), and enzyme concentration are optimized to maximize the yield of the desired transpeptidation product over hydrolysis. nih.gov For example, in the synthesis of γ-glutamyl tryptophan, an optimal pH of 10 and a temperature of 37 °C were identified to achieve high yields. nih.gov Similarly, for L-glutaminase production from microbial sources, fermentation parameters are fine-tuned to enhance enzyme yield and activity. researchgate.net
Table 2: Optimized Conditions for γ-Glutamyl Peptide Synthesis
| Parameter | Optimized Value | Rationale | Source |
|---|---|---|---|
| pH | 10.0 | Favors transpeptidation over hydrolysis for glutaminase and GGT. | nih.govjst.go.jp |
| Temperature | 37 °C | Optimal temperature for activity of many microbial glutaminases. | nih.govresearchgate.net |
| Substrate Ratio (Gln:Acceptor) | 1:3 | A higher concentration of the acceptor amine can drive the reaction towards the transpeptidation product. | nih.gov |
| Enzyme Concentration | 0.1% (m/v) | Sufficient catalyst loading to achieve desired conversion within a reasonable timeframe. | nih.gov |
Purification and Isolation Protocols for Synthesized Compounds
The purification of this compound, a polar and potentially charged molecule, from reaction mixtures requires specific protocols. Ion-exchange chromatography is a highly effective method. Since the compound possesses a primary amine in the side chain in addition to the α-amino group, it will have a net positive charge at neutral or acidic pH, allowing it to bind strongly to a cation-exchange resin. Elution can be achieved by applying a salt gradient or by changing the pH.
For enzymatic reactions where the product is isolated from a complex biological matrix, initial purification steps may include the removal of the enzyme and other proteins, often by precipitation with ammonium (B1175870) sulfate (B86663) followed by centrifugation. researchgate.net The supernatant can then be subjected to chromatographic methods.
In cases where unreacted starting materials like glutamine remain, their separation from the product is crucial. The difference in charge and polarity between glutamine and this compound facilitates separation by techniques like ion-exchange or reversed-phase chromatography. The prior removal of free ammonia from samples can be accomplished by alkaline aeration before the enzymatic reaction. cancer.gov Final purification and desalting are often performed using gel filtration or dialysis, followed by lyophilization to obtain the pure, solid product.
Investigation of Enzyme Substrate and Inhibitor Kinetics
The interaction of any glutamine analog with cellular machinery would primarily involve enzymes that metabolize or utilize L-glutamine. Key among these are Glutamine Synthetase (GS) and Glutaminases (GLS).
Interactions with Glutamine Synthetase (GS) and Glutaminases (GLS)
Glutamine Synthetase (GS) is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. researchgate.netuniprot.org This function is vital for ammonia detoxification, particularly in the brain and liver, and for providing glutamine for various biosynthetic processes. uniprot.orgmdpi.com GS is a target for various inhibitors, such as the herbicide glufosinate (B12851) and the research chemical L-methionine sulfoximine (B86345) (MSO). researchgate.net
Glutaminases (GLS) perform the reverse reaction, the hydrolysis of glutamine to produce glutamate and ammonia, a process known as glutaminolysis. acs.orggoogle.com This pathway is crucial for energy production in rapidly proliferating cells, including many cancer cells, making GLS a therapeutic target. acs.orggoogle.com Mammals have two major isoforms, GLS1 (kidney-type) and GLS2 (liver-type), which differ in their kinetics and regulation. acs.org
Currently, there is no specific research available in the public domain that details the inhibitory or substrate kinetics of this compound with either Glutamine Synthetase or Glutaminases. To provide context, the kinetic parameters for known substrates and inhibitors of these enzymes are presented below.
Table 1: Representative Kinetic Data for Glutamine-Metabolizing Enzymes This table presents data for well-characterized compounds to illustrate typical enzyme kinetics, as specific data for this compound is not available in the reviewed literature.
| Enzyme | Compound | Type | Parameter | Value | Organism/Source |
| Glutamate Synthase (GOGAT) | L-glutamine | Substrate | Km | 250 µM | E. coli uniprot.org |
| Glutamate Synthase (GOGAT) | 2-oxoglutarate | Substrate | Km | 7.3 µM | E. coli uniprot.org |
| Glutamine Synthetase (GS) | L-methionine sulfoximine (MSO) | Inhibitor | - | - | General inhibitor researchgate.net |
| Glutaminyl-tRNA Synthetase (GlnRS) | Glutaminyl-adenylate analog | Inhibitor | Ki | 1.32 µM | E. coli nih.gov |
Modulation of Aminoacyl-tRNA Synthetase Activities
Aminoacyl-tRNA synthetases are essential enzymes that ensure the fidelity of protein synthesis. chapman.edu They catalyze the attachment of a specific amino acid to its cognate tRNA, a critical step in translating the genetic code. chapman.eduwikipedia.org The glutaminyl-tRNA synthetase (GlnRS) is responsible for specifically recognizing L-glutamine and its corresponding tRNA (tRNAGln) and catalyzing the formation of L-glutaminyl-tRNAGln. nih.govwikipedia.org The enzyme's active site has a high degree of specificity to distinguish glutamine from structurally similar amino acids like glutamate. nih.gov
Research into the substrate promiscuity of various wild-type and mutant aminoacyl-tRNA synthetases has shown that many can charge tRNAs with unnatural amino acids, although this can sometimes be rejected at later stages of translation. pnas.org However, no studies were identified that specifically investigate whether this compound can act as a substrate or inhibitor for glutaminyl-tRNA synthetase or any other synthetase.
Enzyme Specificity and Mechanistic Studies with this compound
Enzyme specificity is a cornerstone of molecular biology, ensuring that metabolic pathways proceed correctly. Enzymes like glutamine transaminase K, for example, exhibit broad specificity and can act on various amino acids, including glutamine and large aromatic L-amino acids. nih.gov Mechanistic studies often employ substrate analogs to probe the structure and function of an enzyme's active site.
A comprehensive literature search did not yield any mechanistic or enzyme specificity studies focused on this compound. Its potential as a substrate or inhibitor for various enzymes remains uncharacterized.
Ligand-Receptor Binding Profiling and Affinity Determination
Beyond enzymatic reactions, amino acids and their analogs can bind to various cellular receptors. The binding of ligands to protein receptors is fundamental to signal transduction. beilstein-journals.org For instance, the SH2 domain of the STAT3 protein has a specific binding requirement for a glutamine residue at a particular position within its peptide ligands, highlighting the importance of this amino acid in specific protein-protein interactions. nih.gov
There is no available data on the ligand-receptor binding profile or affinity determination for this compound. It is unknown whether it targets any specific protein receptors or what its binding affinity might be.
Interactions with Amino Acid Transport Systems (e.g., SLC Transporters)
The transport of amino acids, including glutamine, across cell membranes is mediated by a large group of proteins known as Solute Carrier (SLC) transporters. frontiersin.orgnih.gov Several SLC families, including SLC1, SLC6, SLC7, and SLC38, are responsible for glutamine transport. nih.gov These transporters are vital for maintaining amino acid homeostasis and are crucial in various tissues like the brain, intestine, and kidney. frontiersin.orgnih.gov
Key glutamine transporters include:
SLC1A5 (ASCT2): A sodium-dependent obligatory exchanger for neutral amino acids. mdpi.comnih.gov
SLC38 family (SNATs): Sodium-coupled neutral amino acid transporters that are considered major routes for glutamine entry into cells. nih.govdiva-portal.org
SLC7 family (LAT1): A sodium-independent transporter that often exchanges a large neutral amino acid (like leucine) for glutamine. frontiersin.org
Despite the extensive characterization of these transport systems, no studies have specifically tested the interaction of this compound with any SLC transporter. Its ability to be transported by these systems or to act as a competitive inhibitor is currently undetermined.
Table 2: Major Solute Carrier (SLC) Families Involved in Glutamine Transport This table summarizes key transporter families that handle L-glutamine. Specific interactions with this compound have not been reported.
| SLC Family | Key Members | Transport Mechanism | Typical Substrates |
| SLC1 | ASCT2 (SLC1A5) | Na+-dependent obligatory exchange | Alanine (B10760859), Serine, Cysteine, Glutamine nih.gov |
| SLC7 | LAT1 (SLC7A5) | Na+-independent exchange | Large neutral amino acids, Glutamine frontiersin.org |
| SLC38 | SNAT1, SNAT2, SNAT3, SNAT5 | Na+-coupled co-transport | Neutral amino acids, Glutamine, Asparagine, Histidine nih.govdiva-portal.org |
Influence on Protein-Protein Interaction Networks
Protein-protein interaction (PPI) networks form the backbone of cellular organization and function, dictating everything from signal transduction to metabolic regulation. plos.org Investigating how a small molecule might alter these networks can reveal its broader biological effects. For example, studies on plant biosynthetic pathways have used specific enzymes as "bait" to pull down interacting partners, thereby mapping the functional network. frontiersin.org
The influence of this compound on any protein-protein interaction network has not been documented in the scientific literature. Its potential to disrupt or enhance interactions, for example, by mimicking glutamine in a binding interface, remains a subject for future investigation.
Exploration of Metal Ion Binding and Coordination Chemistry
The coordination chemistry of this compound with metal ions has not been extensively documented in dedicated research studies. However, by examining the known metal-binding properties of its constituent functional moieties—the L-glutamine residue and the ethylenediamine-like tail—a scientifically grounded projection of its potential interactions with metal ions can be formulated. This compound is a potentially multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms simultaneously. The key donor sites are the α-amino group and the carboxylate group of the glutamine backbone, the side-chain amide group of glutamine, and the two amino groups of the N-aminoethyl substituent.
The L-glutamine portion of the molecule can coordinate with metal ions in several ways. Typically, amino acids act as bidentate ligands, forming a stable five-membered chelate ring through the nitrogen of the α-amino group and one of the oxygen atoms of the carboxylate group. rsc.org In some cases, the side-chain amide group of glutamine can also participate in coordination, although this is less common. The stability of metal complexes with L-glutamine has been studied, and it has been shown to form complexes with various transition metals. tandfonline.com For instance, ternary copper(II) complexes involving L-glutamine have been synthesized and characterized, where glutamine coordinates in a bidentate fashion. mdpi.com
The N-(2-aminoethyl) group is structurally analogous to ethylenediamine (en), a classic bidentate chelating ligand in coordination chemistry. openochem.org Ethylenediamine is known to form highly stable five-membered chelate rings with a wide range of metal ions by coordinating through its two nitrogen atoms. openochem.orglibretexts.org This bidentate N,N-coordination is a very common and stable binding mode. lumenlearning.comlibretexts.org
Given these characteristics, this compound can be expected to act as a versatile chelating agent. Depending on the metal ion, the pH of the solution, and the steric requirements of the system, several coordination modes are plausible:
Tridentate N,N,O-coordination: The ligand could bind to a metal center using the two nitrogen atoms of the ethylenediamine moiety and the carboxylate oxygen of the glutamine part. This would involve the formation of two chelate rings, one five-membered (from the ethylenediamine part) and one larger ring.
Tridentate N,N,N-coordination: Coordination could occur through the α-amino nitrogen of the glutamine, and the two nitrogens of the ethylenediamine tail.
Bidentate N,O-coordination: The ligand might coordinate solely through the α-amino and carboxylate groups of the glutamine, leaving the ethylenediamine tail uncoordinated.
Bidentate N,N-coordination: Alternatively, coordination could occur exclusively through the two amino groups of the ethylenediamine moiety, with the glutamine part remaining free.
Bridging Ligand: In polynuclear complexes, the ligand could bridge two or more metal centers, with different donor atoms coordinating to different metals.
The formation of Schiff base derivatives of L-glutamine and their subsequent complexation with metal ions like Cu(II) has been reported, indicating that the glutamine backbone is reactive and can be modified to create more complex ligands. rsc.org Studies on N-functionalized amino acids have shown that the nature of the N-substituent significantly influences the coordination chemistry. wisdomlib.org For example, N-acetylated amino acids have been shown to form stable complexes with lanthanide ions. acs.org
In the absence of direct experimental data for this compound, the following tables summarize the known coordination behavior of its constituent parts, L-glutamine and ethylenediamine, with various metal ions. This information provides a basis for predicting the potential coordination chemistry of this compound.
Table 1: Coordination Properties of L-Glutamine in Metal Complexes
| Metal Ion | Typical Coordination Mode | Donor Atoms | Reference |
|---|---|---|---|
| Copper(II) | Bidentate | α-Amino (N), Carboxylate (O) | mdpi.com |
| Cobalt(II) | Bidentate | α-Amino (N), Carboxylate (O) | tandfonline.com |
| Nickel(II) | Bidentate | α-Amino (N), Carboxylate (O) | tandfonline.com |
Table 2: Coordination Properties of Ethylenediamine (en) in Metal Complexes
| Metal Ion | Typical Coordination Mode | Donor Atoms | Reference |
|---|---|---|---|
| Cobalt(III) | Bidentate | Amino (N), Amino (N) | lumenlearning.com |
| Nickel(II) | Bidentate | Amino (N), Amino (N) | openochem.org |
| Copper(II) | Bidentate | Amino (N), Amino (N) | rsc.org |
| Platinum(IV) | Bidentate | Amino (N), Amino (N) | nih.gov |
Impact on Cellular and Metabolic Pathways: Functional Biochemical Studies
Regulation of Central Carbon Metabolism
The carbon skeleton of N-(2-Aminoethyl)-L-glutamine is a significant contributor to the central carbon metabolism, primarily through its entry into the Tricarboxylic Acid (TCA) cycle. This process, known as glutaminolysis, is crucial for both energy production and the synthesis of biosynthetic precursors.
Tricarboxylic Acid (TCA) Cycle Anaplerosis and Cataplerosis
This compound plays a pivotal role in maintaining the integrity of the TCA cycle through anaplerosis, the process of replenishing cycle intermediates. cellsignal.comoaepublish.com The metabolic pathway begins with the conversion to glutamate (B1630785). cellsignal.com Glutamate is then deaminated to form α-ketoglutarate, a key intermediate of the TCA cycle. cellsignal.comoaepublish.com This conversion can be catalyzed by glutamate dehydrogenase (GDH) or various transaminases. cellsignal.comyoutube.com This anaplerotic influx is vital for rapidly proliferating cells, which divert TCA cycle intermediates for the synthesis of lipids, non-essential amino acids, and nucleotides. oaepublish.comnih.gov
Conversely, the TCA cycle can also be a source for the de novo synthesis of glutamine, a process termed cataplerosis. nih.govtau.ac.il In this reverse pathway, TCA cycle-derived carbons, such as those from α-ketoglutarate, can be used to synthesize glutamate, which is then amidated to form glutamine. nih.gov This cataplerotic function is essential for balancing the cellular pools of carbon and nitrogen and supporting processes like nucleotide biosynthesis. nih.govtau.ac.il Isotope tracing studies have demonstrated that the contribution of glutamine-derived carbon to TCA cycle intermediates can be substantial, highlighting its role in cellular bioenergetics. researchgate.net
Cellular Energy Homeostasis Modulation
As a primary respiratory fuel, this compound is critical for cellular energy homeostasis, particularly in cells with high energy demands and rapid proliferation rates, such as immune cells and enterocytes. nbinno.comsummaremeis.comscispace.com The catabolism of this compound via glutaminolysis provides α-ketoglutarate to the TCA cycle, which is then oxidized to generate reducing equivalents (NADH and FADH₂) that fuel ATP production through oxidative phosphorylation. wikipedia.orgnih.gov
In some cellular contexts, this compound can be the primary energy substrate, even surpassing glucose in its contribution to ATP generation. summaremeis.com For instance, in macrophages, it has been calculated that glutamine contributes significantly to the total energy requirement of the cell. summaremeis.com This metabolic flexibility allows cells to maintain energy production even when glucose availability is limited. nih.gov The reliance on glutaminolysis for energy is a hallmark of many cancer cells, which exhibit a phenomenon often described as "glutamine addiction". nih.govmdpi.com
Nitrogen Assimilation and Transfer Mechanisms
This compound is the most abundant amino acid in the human body and serves as a primary vehicle for nitrogen transport throughout the body, playing a central role in the assimilation and transfer of nitrogen for various biosynthetic pathways. nbinno.comnih.gov Its two nitrogen groups, the α-amino group and the side-chain amide group, make it an ideal molecule for shuttling nitrogen between tissues. nih.govbosterbio.com
Role as a Nitrogen Donor in Biosynthetic Processes
The amide nitrogen of this compound is a crucial building block in the synthesis of a multitude of essential biomolecules. wikipedia.orgnih.gov It is the obligatory nitrogen donor for the biosynthesis of purines, pyrimidines, and amino sugars. nih.govembopress.org Furthermore, the α-amino group can be transferred via transamination reactions to create other non-essential amino acids. embopress.org For example, glutamate, derived from glutamine, can donate its amino group to synthesize alanine (B10760859) and aspartate. embopress.org
Studies using isotopic labeling have confirmed the extensive incorporation of glutamine's nitrogen into various biomolecules. nih.gov For example, in the synthesis of citrulline, the incorporation of dietary glutamine nitrogen is significantly higher than the incorporation of its carbon skeleton. nih.govresearchgate.net This highlights its primary role as a nitrogen source rather than a carbon backbone provider in certain pathways.
| Biosynthetic Pathway | Role of this compound | Key Enzymes Involved |
| Purine (B94841) Synthesis | Donates two nitrogen atoms (N-3 and N-9) to the purine ring and one for the amino group of guanine. embopress.orgiiarjournals.org | Glutamine PRPP amidotransferase, GMP synthetase. iiarjournals.org |
| Pyrimidine (B1678525) Synthesis | Donates the nitrogen atom at position 3 of the pyrimidine ring and the amino group for cytidine (B196190). embopress.orgiiarjournals.org | Carbamoyl (B1232498) phosphate (B84403) synthetase II, CTP synthetase. nih.goviiarjournals.org |
| Amino Acid Synthesis | Serves as a precursor for glutamate, which donates its amino group for the synthesis of proline, aspartate, and alanine. embopress.org | Transaminases. cellsignal.com |
| Amino Sugar Synthesis | Provides the nitrogen for the synthesis of hexosamines like glucosamine-6-phosphate. cellsignal.com | Glutamine:fructose-6-phosphate amidotransferase (GFAT). cellsignal.com |
Ammonia (B1221849) Metabolism and Intracellular pH Regulation
This compound is central to the safe transport and detoxification of ammonia, a toxic byproduct of amino acid catabolism. nih.gov In peripheral tissues like skeletal muscle, ammonia is incorporated into glutamate to form glutamine via the enzyme glutamine synthetase. nih.govyoutube.com This allows ammonia to be transported in the bloodstream in a non-toxic form to the liver and kidneys. nbinno.comnih.gov
In the liver, the enzyme glutaminase (B10826351) hydrolyzes glutamine back to glutamate and ammonia. nih.gov This released ammonia can then enter the urea (B33335) cycle for detoxification and excretion. nih.govnih.gov In the kidneys, glutaminase action also releases ammonia, which plays a critical role in regulating acid-base balance. The ammonia can accept a proton to form ammonium (B1175870) (NH₄⁺), which is then excreted in the urine, facilitating the removal of acid from the body. nih.govnih.gov Recent studies also suggest that glutamine-derived ammonium can tune the pH of lysosomes, thereby regulating their degradative function. mdpi.com
Nucleotide and Nucleic Acid Biosynthesis Pathways
The synthesis of nucleotides, the building blocks of DNA and RNA, is heavily dependent on this compound as a nitrogen donor. nih.govembopress.orgiiarjournals.org Its role is indispensable for the de novo synthesis of both purine and pyrimidine rings. iiarjournals.orgnih.gov
In the multi-step pathway of purine synthesis, this compound contributes two nitrogen atoms. The first is in the rate-limiting step catalyzed by glutamine phosphoribosyl-pyrophosphate (PRPP) amidotransferase, which forms the initial purine ring structure. iiarjournals.org A second glutamine molecule donates another nitrogen later in the pathway. iiarjournals.org Furthermore, the conversion of inosine (B1671953) monophosphate (IMP) to guanosine (B1672433) monophosphate (GMP) requires a third glutamine molecule to donate its amide nitrogen. embopress.orgiiarjournals.org
For pyrimidine synthesis, this compound provides the nitrogen for the initial reaction catalyzed by carbamoyl phosphate synthetase II to form carbamoyl phosphate. embopress.orgiiarjournals.org Later in the pathway, another molecule is required for the amination of uridine (B1682114) triphosphate (UTP) to form cytidine triphosphate (CTP). nih.govembopress.org The critical nature of this compound for nucleotide synthesis is underscored by the observation that its deprivation can lead to cell cycle arrest, as the necessary precursors for DNA replication are unavailable. iiarjournals.orgnih.gov
Purine and Pyrimidine Synthesis Dependencies
The synthesis of nucleotides, the building blocks of DNA and RNA, is critically dependent on L-glutamine as a primary nitrogen donor. embopress.orgnih.govnih.gov
Purine Synthesis: The construction of the purine ring involves multiple steps where L-glutamine provides essential nitrogen atoms. embopress.orgnih.gov Two nitrogen atoms in the final purine ring are directly donated by L-glutamine. embopress.orgnih.gov Specifically, the enzyme glutamine phosphoribosylpyrophosphate (PRPP) amidotransferase catalyzes the first committed step in de novo purine synthesis, transferring the amide nitrogen from glutamine to PRPP. youtube.com A second glutamine molecule is required later in the pathway for the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP). embopress.orgnih.gov
Pyrimidine Synthesis: The initial and rate-limiting step in de novo pyrimidine synthesis involves the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP, a reaction catalyzed by carbamoyl phosphate synthetase II. embopress.orgnih.gov Later in the pathway, another glutamine molecule donates its nitrogen for the conversion of uridine triphosphate (UTP) to cytidine triphosphate (CTP). embopress.orgnih.gov
The crucial role of L-glutamine is highlighted by the fact that its absence can halt cell proliferation due to the inability to synthesize necessary nucleotides for DNA replication. nih.gov
Glutathione (B108866) Synthesis and Maintenance of Cellular Redox Balance
L-glutamine is a key precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant. nih.govnih.govresearchgate.net GSH plays a central role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS). nih.gov
The synthesis of glutathione, a tripeptide composed of glutamate, cysteine, and glycine, begins with the conversion of L-glutamine to glutamate. nih.govnih.gov This reaction is catalyzed by the enzyme glutaminase (GLS). nih.gov The resulting glutamate is then ligated with cysteine, followed by the addition of glycine, to form glutathione. nih.gov
Functional studies have demonstrated a direct correlation between glutamine availability and the cell's capacity to synthesize and maintain its glutathione pool. nih.gov Glutamine deprivation leads to a depletion of intracellular GSH, rendering cells more susceptible to oxidative stress and apoptosis. mdpi.com By providing the glutamate backbone for GSH, L-glutamine metabolism is intrinsically linked to maintaining cellular redox homeostasis. nih.govnih.gov
Table 1: Key L-Glutamine-Dependent Enzymes in Discussed Pathways This table is based on the established metabolism of L-glutamine, as direct data for this compound is unavailable.
| Enzyme | Pathway | Role of L-Glutamine |
| Glutamine PRPP Amidotransferase | Purine Synthesis | Donates amide nitrogen for the initial step |
| GMP Synthetase | Purine Synthesis | Donates amide nitrogen for IMP to GMP conversion |
| Carbamoyl Phosphate Synthetase II | Pyrimidine Synthesis | Donates amide nitrogen for carbamoyl phosphate synthesis |
| CTP Synthetase | Pyrimidine Synthesis | Donates amide nitrogen for UTP to CTP conversion |
| Glutaminase (GLS) | Glutathione Synthesis | Produces glutamate, a precursor for glutathione |
| Various Aminotransferases | Amino Acid Metabolism | Donates amino group for synthesis of other amino acids |
Interconnections with Other Amino Acid Metabolic Networks and Flux Analysis
L-glutamine metabolism is a central hub that interconnects with numerous other metabolic pathways, including the metabolism of other amino acids. embopress.orgnih.gov Through a process called glutaminolysis, L-glutamine is converted to glutamate and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. nih.govencyclopedia.pub
Nitrogen Source for Non-Essential Amino Acids: The nitrogen from L-glutamine's amide and amino groups can be transferred to various carbon skeletons to synthesize other non-essential amino acids. embopress.orgnih.gov Glutamate, derived from glutamine, can donate its amino group in transamination reactions to produce amino acids such as alanine, aspartate, and serine. embopress.orgyoutube.com
Metabolic Flux Analysis: Isotope-assisted metabolic flux analysis (iMFA) is a powerful technique used to trace the fate of atoms from labeled substrates like L-glutamine through various metabolic pathways. nih.govmdpi.com Studies using 13C or 15N-labeled L-glutamine have been instrumental in quantifying its contribution to the TCA cycle, the synthesis of other amino acids, nucleotide biosynthesis, and glutathione production. nih.govresearchgate.netresearchgate.net This type of analysis reveals the dynamic allocation of glutamine-derived carbons and nitrogens throughout the cellular metabolic network, highlighting its role as a primary fuel and biosynthetic precursor. nih.govmdpi.com For example, flux analysis can determine the relative rates at which glutamine enters the TCA cycle versus its utilization for reductive carboxylation to support lipid synthesis. nih.govresearchgate.net
Without specific flux analysis studies on this compound, its metabolic distribution and integration into these interconnected networks remain unknown.
Cellular Biology and Physiological Response Studies in Preclinical Models
Cellular Uptake, Intracellular Distribution, and Efflux Dynamics
L-glutamine is the most abundant free amino acid in the human body and serves as a crucial nutrient for a wide variety of cells. thermofisher.com Its transport into the cell is a critical, regulated step. Cellular uptake is primarily mediated by a family of transporters, with different transporters exhibiting varying affinities and specificities. Key transporters include ASCT2 (Alanine, Serine, Cysteine Transporter 2), encoded by the SLC1A5 gene, which is a major sodium-dependent glutamine transporter in many cell types, particularly in rapidly proliferating cells like cancer cells and activated lymphocytes. mdpi.com Other transporters such as SNAT1 and SNAT2 also play significant roles. researchgate.net
Once inside the cell, glutamine is distributed to various compartments, with a significant portion being transported into the mitochondria. Here, it undergoes a metabolic process known as glutaminolysis. The first step is the conversion of glutamine to glutamate (B1630785) and ammonia (B1221849), a reaction catalyzed by the enzyme glutaminase (B10826351) (GLS). nih.govcellbiolabs.com Glutamate can then be converted into α-ketoglutarate (AKG) by glutamate dehydrogenase (GDH) or other transaminases. nih.gov This anaplerotic pathway replenishes the tricarboxylic acid (TCA) cycle, providing metabolic intermediates essential for energy production and the synthesis of nucleotides, amino acids, and lipids. mdpi.comnih.gov
The efflux of glutamine and its metabolites is less characterized but is an important aspect of maintaining cellular homeostasis and intercellular nitrogen exchange. For instance, in the central nervous system, astrocytes release glutamine to be taken up by neurons for neurotransmitter synthesis. nih.gov
Effects on Cellular Proliferation, Differentiation, and Viability in In Vitro Models
L-glutamine is considered a conditionally essential amino acid, critical for the growth and survival of cells in culture. nih.gov Its role in cellular processes is multifaceted, directly impacting proliferation, differentiation, and viability.
Cellular Proliferation: Rapidly dividing cells, including enterocytes, lymphocytes, and cancer cells, exhibit high rates of glutamine consumption. thermofisher.comnih.govscielo.br Glutamine provides the necessary nitrogen for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA, and carbon skeletons for synthesizing other non-essential amino acids and lipids. thermofisher.comnih.gov Depriving these cells of glutamine can lead to cell cycle arrest and a halt in proliferation. nih.govresearchgate.net For example, glutamine depletion has been shown to block T lymphocyte proliferation. psu.edu
Cellular Differentiation: Glutamine concentration can influence the differentiation pathways of various cell types. Studies on the human myelomonocytic cell line U937 showed that reducing glutamine concentration induced differentiation towards a monocytic phenotype, characterized by changes in cell surface markers like CD11b and CD64 and enhanced phagocytic function. nih.gov In the context of intestinal health, glutamine supplementation in weanling mice promoted the proliferation of intestinal cells and the expression of the intestinal stem cell marker Lgr5. foodandnutritionresearch.net However, its direct effect on the differentiation into specific intestinal cell lineages like Paneth or goblet cells remains a subject of further investigation. foodandnutritionresearch.net Conversely, in skeletal muscle cells, L-glutamine was found to improve myoblast differentiation, a process that was impaired by the inflammatory cytokine TNF-α. nih.gov
Cellular Viability: Glutamine is essential for cell survival, partly through its contribution to the synthesis of glutathione (B108866), a major intracellular antioxidant. thermofisher.com Glutamine deprivation can trigger apoptosis (programmed cell death) in many cell types. nih.gov This is linked to the disruption of metabolic pathways, increased oxidative stress, and impairment of the cellular stress response. nih.govnih.gov However, short-term depletion of glutamine for a few hours may not decrease plating efficiency, though it suppresses the growth rate. nih.gov
Table 1: Effects of L-Glutamine on Cellular Processes in In Vitro Models
| Cellular Process | Model System | Observed Effect of L-Glutamine |
|---|---|---|
| Proliferation | T Lymphocytes | Essential for proliferation upon activation. psu.edu |
| Intestinal Porcine Epithelial Cells (IPEC-J2) | Promotes cell proliferation. researchgate.net | |
| Alveolar Macrophages | Required for proliferation and self-renewal. sciepublish.com | |
| Differentiation | Myelomonocytic Cell Line (U937) | Low concentrations induce differentiation into monocytes. nih.gov |
| Skeletal Muscle Myoblasts (C2C12) | Improves differentiation and prevents cytokine-induced impairment. nih.gov | |
| Intestinal Stem Cells (in vivo) | Promotes expression of stem cell marker Lgr5. foodandnutritionresearch.net | |
| Viability | Human Bladder Cancer Cells | Deprivation for up to 6 hours had no decrease in plating efficiency. nih.gov |
| Idiopathic Pulmonary Fibrosis Fibroblasts | Availability regulates apoptosis susceptibility. nih.gov | |
| Human Hepatoma Cells | Deprivation can induce apoptosis. nih.gov |
Modulation of Immune Cell Function and Responses
L-glutamine is a key metabolic substrate for immune cells and plays a vital role in modulating their function and response to inflammatory stimuli.
Lymphocyte Activation: T lymphocyte activation is an energy-intensive process that requires a significant increase in nutrient uptake and metabolism. psu.edu Glutamine is essential for T cell proliferation and cytokine production following activation. scielo.brpsu.edu Its uptake and metabolism are coordinately upregulated during this process, partly under the control of the ERK/MAPK signaling pathway. psu.edu
Macrophage Activity: Macrophages utilize glutamine at high rates, and its metabolism is crucial for their function and polarization. scielo.br Glutamine metabolism supports the polarization of macrophages towards the M2 phenotype, which is typically associated with tissue repair and anti-inflammatory responses. sciepublish.comnih.gov This is mediated, in part, by the glutamine-derived metabolite α-ketoglutarate. nih.gov Glutamine can also modulate macrophage responses to inflammatory signals; for instance, dietary glutamine has been shown to enhance cytokine production by murine macrophages. dntb.gov.ua In the context of lipotoxicity, glutamine deficiency was found to reduce lipid-induced lysosome dysfunction and inflammasome activation in macrophages. nih.gov
Neutrophil Function: Neutrophils, the most abundant type of white blood cell, also rely on glutamine for their effector functions. scielo.brnih.govresearchgate.net Studies have shown that glutamine can modulate neutrophil recruitment during sterile inflammation, reducing their infiltration into injured tissues. nih.gov It also influences key functions such as the production of reactive oxygen species (ROS) and the formation of neutrophil extracellular traps (NETs). nih.govnih.gov Glutamine supplementation has been observed to preserve neutrophil function, particularly ROS production, during periods of intensive physical training. nih.gov
Neurobiological Effects and Interactions with Neural Cell Types
In the central nervous system (CNS), glutamine is a central player in neurotransmission and neuronal-glial interactions. nih.gov Its primary role is as a precursor for the major neurotransmitters: the excitatory glutamate and the inhibitory γ-aminobutyric acid (GABA). nih.gov
This process is compartmentalized in what is known as the glutamate-glutamine cycle. In this cycle, glutamate released into the synaptic cleft is taken up by surrounding astrocytes. Inside the astrocytes, the enzyme glutamine synthetase converts glutamate and ammonia into glutamine. nih.gov This newly synthesized glutamine is then released by astrocytes and taken up by neurons. Within the neurons, the enzyme glutaminase converts glutamine back into glutamate, which can be packaged into synaptic vesicles for release as a neurotransmitter or be further converted to GABA in GABAergic neurons. nih.gov This cycle is crucial for maintaining the supply of neurotransmitters and for detoxifying ammonia in the brain. nih.gov
Functional studies using brain slices and co-cultures have demonstrated that an uninterrupted supply of glutamine from astrocytes to neurons is necessary to sustain both glutamatergic and GABAergic transmission. nih.gov
Furthermore, the glutamine analog L-theanine (N-ethyl-L-glutamine), found in green tea, exhibits significant neuropharmacological effects. Animal studies suggest it can increase brain levels of serotonin, dopamine, and GABA. researchgate.netnih.gov It also interacts with glutamate receptors, including AMPA, Kainate, and NMDA receptors, and may exert neuroprotective effects, possibly through antagonism of group 1 metabotropic glutamate receptors. researchgate.netnih.govresearchgate.net
Influence on Cellular Stress Response Pathways
Glutamine plays a significant role in protecting cells from various stressors by modulating key stress response pathways.
Heat Shock Protein Induction: A major mechanism of cellular protection involves the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein damage. nih.gov Glutamine has been shown to enhance the expression of the major inducible heat shock protein, HSP70, in response to cellular stress. nih.govnih.gov This effect has been observed in various models of injury, including hyperthermia and septic shock. nih.govduke.edu The enhanced expression of HSP70 is believed to contribute to the cytoprotective effects of glutamine, improving cell survival and preserving tissue function. nih.govnih.gov Studies have shown that even oral glutamine administration can enhance tissue HSP70 expression and improve survival following experimental heatstroke in rats. duke.edu However, the stress response can be impaired when glutamine levels are pathologically low, as glutamine depletion during a stress response has been shown to reduce HSP70 expression in human lymphocytes. nih.gov
Oxidative Stress Pathways: Glutamine is a direct precursor for the synthesis of glutathione (GSH), a tripeptide that is the most abundant endogenous antioxidant. thermofisher.com By providing glutamate for GSH synthesis, glutamine plays a critical role in maintaining cellular redox balance and protecting against oxidative damage caused by reactive oxygen species (ROS). mdpi.commdpi.com In states of increased oxidative stress, such as intense exercise or critical illness, the demand for glutamine can increase to support GSH production. mdpi.com Glutamine supplementation has been shown to attenuate oxidative stress in various models, including heat-stressed broilers, by enhancing antioxidant capacity. mdpi.com
Investigation of Signal Transduction Pathways
Glutamine metabolism is intricately linked with major intracellular signaling pathways that regulate cell growth, proliferation, and survival.
MAPK/ERK and JNK Pathways: The mitogen-activated protein kinase (MAPK) pathways are crucial for transducing extracellular signals into cellular responses. L-glutamine has been shown to modulate these pathways. For example, glutamine can induce MAPK phosphatase-1 (MKP-1), which in turn deactivates p38 MAPK, leading to an anti-inflammatory effect. nih.govnih.gov This induction of MKP-1 is dependent on the activation of the extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Glutamine promotes the phosphorylation and activation of components upstream of ERK, including Ras, c-Raf, and MEK. nih.govnih.gov The activation of the ERK pathway by glutamine is also a critical component of T lymphocyte activation. psu.eduresearchgate.net In skeletal muscle cells under inflammatory stress from TNF-α, L-glutamine was able to rescue myoblast differentiation and reverse myotube atrophy by reducing the activity of p38 MAPK, while the JNK pathway saw a non-significant increase. nih.gov
mTORC1 Activation: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and metabolism that senses the availability of amino acids. Glutamine is a key activator of mTORC1. nih.gov Unlike some other amino acids like leucine (B10760876) that signal to mTORC1 through the Rag GTPase pathway, glutamine can activate mTORC1 through a distinct, Rag-independent mechanism that requires the small GTPase Arf1. nih.gov The activation of mTORC1 by glutamine promotes glutamine uptake and metabolism, creating a positive feedback loop that supports cell proliferation. nih.gov This signaling connection is crucial for rapidly dividing cells, and its dysregulation is a hallmark of many cancers. nih.govnih.gov There are complex, parallel pathways connecting glutamine metabolism to mTORC1 activity, involving both α-ketoglutarate-dependent and ATP/AMPK-dependent mechanisms. researchgate.netcore.ac.uk
Table 2: L-Glutamine's Role in Key Signal Transduction Pathways
| Pathway | Key Finding | Cellular Context |
|---|---|---|
| MAPK/ERK | Activates the Ras/c-Raf/MEK/ERK cascade, leading to induction of MKP-1. nih.govnih.gov | Macrophages |
| Required for the induction of glutamine uptake and metabolism. psu.edu | T Lymphocytes | |
| p38 MAPK | Reduces p38 MAPK activity induced by TNF-α stress. nih.gov | Skeletal Muscle Cells |
| mTORC1 | Activates mTORC1 through a Rag GTPase-independent pathway involving Arf1. nih.gov | General Cell Growth |
| mTORC1 activation represses SIRT4, promoting glutamine metabolism. nih.gov | Proliferating Cells | |
| Sensed by mTORC1 via the GCN2 stress-activated kinase. embopress.org | General Amino Acid Sensing |
Gene Expression and Epigenetic Regulation in Response to N-(2-Aminoethyl)-L-Glutamine
Glutamine metabolism can profoundly influence gene expression and epigenetic landscapes. This regulation occurs because key metabolites derived from glutamine serve as essential cofactors for enzymes that modify chromatin.
The glutamine-derived metabolite α-ketoglutarate (α-KG) is a critical cofactor for a large family of dioxygenases, including the Jumonji-domain histone demethylases (JHDMs) and the TET enzymes that mediate DNA demethylation. nih.gov By influencing the availability of α-KG, glutamine metabolism can directly impact histone and DNA methylation patterns, thereby altering gene expression.
A clear example of this is seen in pancreatic cancer cells, where glutamine metabolism confers resistance to TRAIL-induced apoptosis. nih.gov This resistance is achieved through the epigenetic regulation of the anti-apoptotic gene cFLIP. Glutamine-derived α-KG is required for the activity of the histone demethylase KDM4C, which removes the repressive H3K9me3 mark from the cFLIP promoter, thereby maintaining its expression. Inhibition of glutaminolysis leads to increased H3K9me3 at the cFLIP promoter, reduced cFLIP expression, and sensitization of the cells to apoptosis. nih.gov
Furthermore, glutamine metabolism has been linked to the regulation of other genes. In idiopathic pulmonary fibrosis, glutaminolysis epigenetically regulates the expression of anti-apoptotic genes like XIAP and survivin. nih.gov In murine neutrophils, glutamine was found to induce transcriptomic reprogramming that improved mitochondrial function and glutathione metabolism. nih.gov This highlights the broad impact of glutamine availability on the cellular transcriptome and epigenome.
Metabolic Rewiring in Specific Cell Lineages
The study of cellular metabolism has revealed that cancer cells often exhibit a reprogrammed metabolism to support their rapid proliferation and survival. embopress.org A key player in this metabolic rewiring is the amino acid L-glutamine. nih.gov While specific research on the metabolic effects of this compound is not extensively detailed in publicly available literature, the broader understanding of glutamine metabolism in cancer provides a framework for how such a derivative might influence cellular processes. Cancer cells are often described as being "addicted" to glutamine, consuming it at rates far exceeding their need for protein synthesis. mdpi.com This high rate of glutamine consumption fuels a variety of metabolic pathways crucial for tumor growth. nih.gov
One of the central roles of glutamine in cancer cell metabolism is to replenish the tricarboxylic acid (TCA) cycle, a process known as anaplerosis. nih.gov Glutamine is first converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle. mdpi.com This is particularly important in cells with impaired glucose metabolism or under hypoxic conditions. embopress.org By feeding the TCA cycle, glutamine supports the generation of ATP and provides precursors for the synthesis of other essential molecules, such as non-essential amino acids and lipids. nih.govmdpi.com
Furthermore, the nitrogen from glutamine is a critical component for the synthesis of nucleotides, the building blocks of DNA and RNA. embopress.orgmdpi.com The process of rapid cell division characteristic of cancer requires a high rate of nucleotide biosynthesis, and glutamine serves as a primary nitrogen donor for both purine (B94841) and pyrimidine (B1678525) synthesis. embopress.org
Glutamine metabolism is also intricately linked to the maintenance of redox homeostasis within the cell. nih.gov The glutamine-derived glutamate is a precursor for the synthesis of glutathione, a major cellular antioxidant. embopress.org By supporting glutathione production, glutamine metabolism helps cancer cells to counteract the increased oxidative stress that results from their high metabolic rate and exposure to therapies. mdpi.com
The metabolic reprogramming driven by glutamine is not uniform across all cancer types and is influenced by the specific genetic mutations and the tumor microenvironment. nih.gov For instance, some cancer cells exhibit a high activity of the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. mdpi.com In these cells, inhibiting GLS can significantly impair their growth and survival. nih.gov
While direct studies on this compound are limited, it is plausible that its effects on cellular metabolism would be related to its structural similarity to L-glutamine. It could potentially act as a substrate, inhibitor, or modulator of the enzymes and transporters involved in glutamine metabolism, thereby influencing the metabolic pathways that are dependent on this crucial amino acid. However, without specific experimental data, the precise nature of its impact on metabolic rewiring in different cell lineages remains to be elucidated.
The table below summarizes the general effects of altered glutamine metabolism in preclinical cancer cell models, which may provide a basis for understanding the potential impact of glutamine derivatives.
| Cell Lineage | Metabolic Pathway Affected | Observed Effect of Altered Glutamine Metabolism | Key Findings |
|---|---|---|---|
| Colorectal Cancer Cells (e.g., Caco-2, HCT116, HT29) | Cell Proliferation and Energy Metabolism | Glutamine deprivation leads to reduced cell proliferation and cell cycle arrest. | Demonstrates the critical role of glutamine in supporting the growth of colorectal cancer cells. mdpi.com |
| Pancreatic Cancer Cells | Redox Homeostasis | Glutamine deprivation reduces the expression of genes related to stemness and impairs self-renewal. | Highlights the importance of glutamine-derived NADPH in maintaining the survival of cancer stem cells. mdpi.com |
| Glioblastoma (GBM) Cells | Nucleotide Biosynthesis | Some GBM tumors synthesize glutamine de novo from glucose-derived carbon to fuel purine biosynthesis. | Shows a mechanism of self-sufficiency for glutamine requirements in certain cancer types. nih.gov |
| Breast Cancer Cells | TCA Cycle Anaplerosis | Catabolize glutamate primarily via transaminases, conserving the amine nitrogen for other biosynthetic processes. | Illustrates the diversity of glutamine utilization pathways in different cancer cell lineages. nih.gov |
Advanced Analytical Methodologies and Structural Elucidation in Research
Advanced Chromatographic Separations and Mass Spectrometry for Metabolomics and Compound Quantification
Chromatographic and mass spectrometric techniques are fundamental in the separation, identification, and quantification of N-(2-Aminoethyl)-L-glutamine. These methods offer high sensitivity and selectivity, which are essential for metabolomic studies and for determining the purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acid derivatives like this compound. The development of a robust HPLC method involves the careful selection of a column, mobile phase, and detector to achieve optimal separation and quantification. For polar compounds such as L-glutamine and its derivatives, reverse-phase (RP) HPLC is a common approach. researchgate.netsielc.com
Method development often starts with a C18 column, which is versatile for a wide range of analytes. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.nethelixchrom.com Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of compounds with different polarities. helixchrom.com For detection, UV-Vis detectors are commonly used, with the wavelength set to a region where the analyte absorbs light, typically around 210 nm for compounds without a strong chromophore. researchgate.net
Validation of an HPLC method is critical to ensure its reliability. This process involves assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. researchgate.netscirp.org Linearity is determined by analyzing a series of standards of known concentrations to establish a calibration curve. scirp.org Accuracy is assessed by comparing the measured concentration to a known true concentration, while precision measures the closeness of repeated measurements. scirp.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-Phase C18 (e.g., YMC Pack ODS-AQ, Zorbax Eclipse XDB-C18) | researchgate.net |
| Mobile Phase | Water/Methanol or Water/Acetonitrile with additives like phosphoric acid or formic acid | researchgate.netsielc.comhelixchrom.com |
| Elution | Isocratic or Gradient | researchgate.nethelixchrom.com |
| Flow Rate | Typically 0.5 - 1.5 mL/min | researchgate.net |
| Detection | UV at 210 nm | researchgate.net |
| Column Temperature | Ambient or controlled (e.g., 25°C) | researchgate.net |
Ion-Exchange Chromatography (IEC) is a powerful technique for the separation of charged molecules, making it highly suitable for the analysis of amino acids and their derivatives. ucl.ac.ukpurolite.com The separation is based on the reversible interaction between the charged analyte and the oppositely charged stationary phase. purolite.com For a compound like this compound, which possesses both amino and carboxyl groups, its net charge will be dependent on the pH of the mobile phase.
In IEC, the choice of the ion-exchange resin (cation or anion exchanger) and the pH and ionic strength of the mobile phase are critical for achieving separation. ucl.ac.ukfredhutch.org Elution is typically achieved by changing the pH or by increasing the ionic strength of the mobile phase, which weakens the electrostatic interactions between the analyte and the stationary phase. ucl.ac.uk
A common application of IEC in amino acid analysis involves post-column derivatization with ninhydrin (B49086). scirp.orgscirp.org Ninhydrin reacts with primary and secondary amines to produce a colored product that can be detected spectrophotometrically at 570 nm. scirp.orgscirp.org This method offers high specificity for amino acids. 193.16.218
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Cation-exchange resin (for positively charged analytes) or anion-exchange resin (for negatively charged analytes). | purolite.com |
| Mobile Phase | Aqueous buffers with controlled pH and ionic strength. Lithium or sodium-based buffers are common. | scirp.orgnih.gov |
| Elution | Gradient elution by changing pH or increasing salt concentration (e.g., NaCl). | ucl.ac.ukfredhutch.org |
| Detection | Post-column derivatization with ninhydrin followed by UV-Vis detection at 570 nm. | scirp.orgscirp.org |
Mass Spectrometry (MS), particularly when coupled with a separation technique like HPLC (LC-MS), is an indispensable tool for the structural confirmation and identification of metabolites. helixchrom.com Tandem mass spectrometry (MS/MS) provides an even higher level of confidence in identification by allowing for the fragmentation of a selected ion and analysis of its fragment ions. osu.edu
For this compound, electrospray ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that can generate intact molecular ions. In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
In an MS/MS experiment, the [M+H]⁺ ion of this compound would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer. The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification. It is important to note that in-source cyclization of glutamine and its derivatives to pyroglutamic acid can be an artifact in LC-MS/MS analysis. nih.govnih.gov
Potential fragmentation pathways for this compound would likely involve the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of the amide bonds.
Spectroscopic Techniques for Molecular Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy)
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful techniques for structural elucidation. ¹H NMR and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms, respectively. hmdb.cahmdb.ca For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the glutamine backbone, and the side chain. hmdb.cachemicalbook.com The chemical shifts, splitting patterns, and integration of these signals would allow for the complete assignment of the proton resonances. Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. hmdb.ca
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. chemicalbook.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carboxylic acid and amide groups, and C-N stretching. researchgate.netresearchgate.net
| Technique | Expected Features | Reference |
|---|---|---|
| ¹H NMR | Signals for CH, CH₂, and NH protons with characteristic chemical shifts and coupling patterns. | hmdb.cachemicalbook.com |
| ¹³C NMR | Resonances for carbonyl carbons (acid and amide), and aliphatic carbons. | hmdb.ca |
| IR | N-H stretching (amines and amides), C=O stretching (carboxylic acid and amide), O-H stretching (carboxylic acid), C-N stretching. | chemicalbook.comresearchgate.netresearchgate.net |
Theoretical and Computational Chemistry Approaches
Theoretical and computational chemistry methods are increasingly used to complement experimental data and to provide insights into the structure, properties, and interactions of molecules at an atomic level.
Molecular modeling techniques can be used to build a three-dimensional model of this compound. This model can then be used in various computational studies. For instance, quantum mechanics calculations can be employed to predict the molecule's optimal geometry, electronic properties, and spectroscopic features, which can be compared with experimental data. researchgate.net
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with biological targets, such as enzymes or receptors. researchgate.net In an MD simulation, the movement of atoms in the system is simulated over time by solving Newton's equations of motion. This can reveal information about the binding mode of the compound to its target, the key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions), and the conformational changes that occur upon binding. qst.go.jp These simulations can aid in understanding the compound's mechanism of action and in the design of new, more potent analogs. mdpi.com
Quantum Chemical Calculations for Reactivity and Interaction Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools for predicting the reactivity and interaction mechanisms of molecules like this compound. These methods provide insights into the electronic structure, enabling the calculation of various molecular descriptors that correlate with chemical behavior.
By optimizing the ground state geometry of the molecule, researchers can obtain the most stable conformation. For the parent molecule, L-glutamine, DFT calculations have been used to determine characteristics such as molecular volume, polar surface area (PSA), and polarizability. These parameters are expected to increase for this compound due to the addition of the ethylamine (B1201723) group. Such calculations reveal that the presence of the side-chain amide group in glutamine increases the number of hydrogen bond acceptors, a feature that would be further enhanced in this compound by the additional amino group.
Reactivity descriptors derived from Frontier Molecular Orbital Theory (FMO) are central to predicting chemical behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO energy gap indicates higher chemical reactivity. For various forms of glutamine, these values have been calculated to understand their electron-donating (HOMO) and electron-accepting (LUMO) capabilities.
Another key aspect is the Molecular Electrostatic Potential (MEP), which is used to visualize the charge distribution on the molecule's surface. The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, predicting how the molecule will interact with other chemical species. For L-glutamine, DFT studies have mapped these regions, providing a basis for understanding its coordination properties with metal ions and its role in intermolecular interactions. Similar calculations for this compound would elucidate how the terminal amino group on the ethyl extension influences the electrostatic potential and, consequently, its interaction patterns.
DFT has also been employed to study the adsorption and interaction of L-glutamine on metallic surfaces, such as copper. These studies show that the molecule interacts via its functional nitrogen and oxygen atoms, forming covalent-like bonds with the surface. This suggests that this compound could also form stable, protective organic coatings, with its reactivity and binding strength predictable through similar computational analyses.
Table 1: Representative Quantum Chemical Descriptors for L-Glutamine (Illustrative) This table presents typical data obtained from DFT calculations for L-glutamine, which serves as a baseline for predicting the properties of its derivatives.
| Descriptor | Value (Illustrative) | Significance |
| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons; higher values suggest stronger electron-donating capacity. |
| LUMO Energy | 1.2 eV | Indicates the ability to accept electrons; lower values suggest stronger electron-accepting capacity. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential | Varies across surface | Identifies positive (electrophilic) and negative (nucleophilic) regions, predicting interaction sites. |
| Polar Surface Area (PSA) | 107.7 Ų | Relates to the molecule's ability to form hydrogen bonds and permeate biological membranes. |
Computational Prediction of Biological Activities and Pathway Perturbations
Computational methods are integral to modern drug discovery and biochemical research for predicting the biological activities of novel compounds and understanding their impact on metabolic pathways. For a molecule like this compound, these in silico approaches can efficiently screen for potential therapeutic effects and mechanisms of action.
One primary technique is molecular docking, which predicts the preferred orientation of a ligand when bound to a target protein. This method could be used to assess whether this compound can interact with enzymes involved in glutamine metabolism, a pathway critical in many diseases, including cancer. For instance, glutaminase (B10826351) (GLS) and glutamine synthetase (GS) are key enzymes in this pathway. Docking simulations can calculate the binding affinity and identify key interactions (e.g., hydrogen bonds, electrostatic interactions) between the compound and the active sites of these enzymes, suggesting whether it might act as an inhibitor or modulator.
Quantitative Structure-Activity Relationship (QSAR) models represent another powerful predictive tool. These models correlate variations in the chemical structures of compounds with changes in their biological activity. By analyzing a dataset of glutamine analogs with known activities, a QSAR model could predict the potential efficacy of this compound. For example, studies on glutamine mimics targeting the SH2 domain of the Stat3 protein have shown that modifications to the glutamine side chain significantly impact binding affinity. Lengthening or constraining the side chain, or altering the amide group, often leads to a loss of affinity, highlighting the specific conformational and electronic requirements of the binding pocket.
Computational platforms can also predict broader biological profiles, including potential cytotoxicity against various cancer cell lines. Based on its structural similarity to glutamine, a crucial nutrient for rapidly proliferating cells, this compound could be evaluated as a candidate for anticancer therapy. In silico models can screen for properties that suggest it might interfere with glutamine uptake or utilization, thereby perturbing cancer cell metabolism. The combination of dual inhibitors of glutamine metabolism has shown success in preclinical models, suggesting that novel derivatives could play a role in such therapeutic strategies.
Table 2: Structure-Affinity Relationship (SAR) of Glutamine Analogs for Stat3 SH2 Domain (Illustrative) This table is based on findings for various glutamine mimics and demonstrates how structural modifications, similar to the one in this compound, can be computationally and experimentally evaluated to predict biological activity.
| Compound/Modification | Relative Binding Affinity (IC₅₀) | Interpretation |
| Gln-NHBn (Baseline Peptide) | 0.19 µM | The natural glutamine side chain provides optimal interactions within the binding pocket. |
| 4-Aminobutyramide (Aba) (Side chain without γ-CH₂) | 0.57 µM | A 3-fold loss in affinity suggests the length and conformation of the alkyl chain are important for binding. |
| Constrained Analogs (e.g., cyclized side chain) | > 3.0 µM | A significant loss of affinity (over 6-fold compared to Aba) indicates that a flexible, non-constrained side chain is necessary for high-affinity binding. |
| O-carbamoylserine (γ-methylene replaced with oxygen) | 0.58 µM | A 3-fold loss of affinity suggests that altering the electronic properties and geometry of the side chain backbone is detrimental. |
| This compound (Predicted) | To be determined | The extended and flexible side chain with an additional charged amino group would likely alter binding, potentially reducing affinity due to steric or electrostatic clashes unless a specific interaction is formed. |
Emerging Research Directions and Future Perspectives on N 2 Aminoethyl L Glutamine
Development of Next-Generation Glutamine Derivative Libraries with Tunable Bioactivities
The development of chemical libraries centered around a core scaffold is a cornerstone of modern drug discovery and chemical biology. For L-glutamine, a molecule central to numerous metabolic processes, creating derivatives is a strategy to modulate its function. The synthesis of N-(2-Aminoethyl)-L-glutamine serves as a foundational step toward building a next-generation library of glutamine derivatives with finely-tuned biological activities.
Future research will likely focus on combinatorial chemistry approaches, using the this compound scaffold as a starting point. The primary and secondary amine groups of the aminoethyl moiety offer reactive handles for a wide range of chemical modifications. By systematically adding different functional groups, researchers can create a diverse library of compounds. The goal is to achieve "tunable bioactivities," where specific structural changes lead to predictable alterations in biological function. For instance, modifications could be designed to:
Alter affinity for specific enzymes: Glutamine is a substrate for numerous enzymes, including glutaminase (B10826351) and glutamine synthetase. nih.gov Modifications to the side chain can enhance or inhibit binding to these enzymes, creating specific activators or inhibitors.
Modulate transporter recognition: The uptake of glutamine into cells is mediated by specific transporters like ASCT2 (SLC1A5). frontiersin.org Derivatives can be designed to have altered affinity for these transporters, potentially leading to targeted delivery or selective blockade of glutamine uptake in specific cell types, a strategy explored for cancer therapeutics. frontiersin.org
Enhance metabolic stability: The amide bond in glutamine is susceptible to hydrolysis. Modifications can be introduced to create more stable analogs that resist degradation, prolonging their biological effects.
The systematic synthesis and screening of such a library would be a powerful tool for developing novel therapeutics and research probes.
| Potential Modification Site | Chemical Group to Add | Hypothesized Effect on Bioactivity | Potential Application |
| Terminal amine of ethyl group | Acetyl group | Increased lipophilicity, altered hydrogen bonding | Enhanced cell permeability |
| Terminal amine of ethyl group | Fluorescent tag (e.g., Dansyl) | Enables visualization of uptake and localization | Biochemical probe for transporters |
| Alpha-amino group | Boc protecting group | Temporarily masks reactivity | Prodrug development |
| Carboxyl group | Esterification | Increased membrane permeability | Enhanced cellular uptake |
Application of Proteomics and Metabolomics in Comprehensive Derivative Characterization
Once a library of this compound derivatives is created, a comprehensive characterization of their biological effects is necessary. Proteomics and metabolomics, two key "omics" technologies, provide a system-wide view of how these compounds impact cellular function.
Proteomics involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can quantify changes in the abundance of thousands of proteins within a cell or tissue after treatment with a derivative. nih.gov For this compound and its analogs, a proteomics approach could reveal:
Target Engagement: Identification of proteins that directly bind to the compound.
Pathway Perturbation: Changes in the levels of enzymes involved in glutamine metabolism, signaling pathways, and other cellular processes. nih.gov
Off-Target Effects: Unintended interactions with other proteins, providing a more complete picture of the compound's cellular impact.
Metabolomics is the systematic study of small molecules, or metabolites, within a biological system. creative-proteomics.com By using Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, scientists can measure the levels of hundreds of metabolites simultaneously. mdpi.com A metabolomic analysis of cells treated with this compound derivatives could:
Trace Metabolic Fate: Determine if the derivative is metabolized and identify its breakdown products.
Map Metabolic Reprogramming: Reveal how the compound alters central metabolic pathways, such as the TCA cycle, nucleotide synthesis, and amino acid metabolism. researchgate.netnih.gov
Identify Biomarkers: Discover specific metabolic changes that indicate the compound's activity or efficacy.
A hypothetical study might involve treating a cancer cell line with this compound and comparing its proteomic and metabolomic profiles to untreated cells.
| Omics Platform | Hypothetical Finding | Biological Interpretation |
| Proteomics | Upregulation of glutamine synthetase | Compensatory mechanism to reduced glutamine availability |
| Downregulation of enzymes in the TCA cycle | Disruption of anaplerosis due to altered glutamine metabolism | |
| Metabolomics | Decrease in intracellular glutamate (B1630785) levels | Inhibition of glutaminase or altered transport |
| Accumulation of upstream glycolytic intermediates | Shift in energy metabolism away from glutaminolysis |
Systems Biology Integration for Holistic Metabolic Pathway Mapping and Network Analysis
The vast datasets generated by proteomics and metabolomics require sophisticated analytical tools for interpretation. Systems biology provides a framework for integrating these multi-omics datasets to build comprehensive models of cellular processes. nih.gov This approach moves beyond studying individual components to understanding the emergent properties of the system as a whole.
For this compound and its derivatives, systems biology can be used to:
Construct Network Models: Create detailed maps of the metabolic and signaling networks affected by the compound. This involves mapping the identified proteins and metabolites onto known pathways. nih.gov
Perform Flux Balance Analysis: Use computational models to predict how the compound alters the flow of metabolites through various pathways (metabolic flux). This can reveal bottlenecks or rerouting of metabolism in response to the derivative.
Identify Key Regulatory Nodes: Pinpoint critical proteins or metabolites whose perturbation has the most significant downstream effects. These nodes can represent prime targets for therapeutic intervention.
By integrating data, a systems biology approach could, for example, model how inhibiting a specific glutamine-metabolizing enzyme with an this compound analog would impact not only glutamine metabolism but also interconnected pathways like redox balance and nucleotide synthesis. nih.gov This holistic view is crucial for predicting both the therapeutic efficacy and potential side effects of new compounds.
Exploration of Bioactivity in Diverse Biological Systems (e.g., Microbial Metabolism, Plant Physiology)
The biological roles of glutamine are not limited to mammalian cells. It is a key molecule in the metabolism of microorganisms and plants, presenting opportunities to explore the bioactivity of this compound in these diverse systems.
Microbial Metabolism: Many bacteria utilize glutamine as a primary carbon and nitrogen source. nih.gov The gut microbiome, in particular, is heavily influenced by amino acid availability. mdpi.com Research into this compound could investigate its potential as:
A Modulator of Microbial Growth: The compound could act as a selective growth promoter or inhibitor for specific bacterial species, potentially altering the composition of a microbial community.
An Antimicrobial Agent: If the derivative inhibits essential glutamine-dependent pathways in pathogenic bacteria, it could represent a novel class of antibiotics. Studies have shown that glutamine can affect how bacteria respond to existing antibiotics.
A Tool to Study Bacterial Metabolism: The compound could be used to probe the intricacies of nitrogen metabolism in various bacterial species. researchgate.net
Plant Physiology: In plants, glutamine is the first product of inorganic nitrogen assimilation and acts as a crucial nitrogen donor for the synthesis of other amino acids and biomolecules. nih.gov It is also recognized as a signaling molecule involved in growth and defense responses. plantae.orgnih.gov Exploring the effects of this compound in plants could reveal if it can:
Act as a Nitrogen Source: Determine if plants can metabolize the compound to support growth.
Influence Plant Development: Investigate its effects on processes like root architecture, flowering time, or seed yield. Exogenous glutamine has been shown to impact these areas. mdpi.com
Modulate Stress Responses: Test its ability to enhance tolerance to environmental stresses or resistance to pathogens, as has been observed with glutamine itself. plantae.org
| Biological System | Potential Bioactivity of this compound | Research Question |
| Bacteria (e.g., E. coli) | Inhibition of glutamine synthetase | Could it serve as a novel antimicrobial agent? |
| Gut Microbiota | Alteration of amino acid metabolism | Can it be used as a prebiotic to reshape the gut microbiome? |
| Plants (e.g., Arabidopsis thaliana) | Mimicking glutamine signaling | Does it induce plant defense pathways? |
| Fungi (e.g., S. cerevisiae) | Interference with nitrogen assimilation | Could it act as a selective antifungal compound? |
Investigating this compound as a Probe for Specific Biochemical Pathways
The unique structure of this compound makes it an excellent candidate for development into a chemical probe to study glutamine-related biological processes. By attaching reporter molecules like fluorescent dyes or affinity tags, researchers can create tools to visualize and isolate the molecular machinery of glutamine metabolism. rsc.org
The terminal amine of the aminoethyl group is an ideal site for chemical modification without significantly altering the core glutamine structure that is recognized by transporters and enzymes. Potential applications include:
Fluorescent Probes: Attaching a fluorophore would allow for real-time imaging of glutamine transporter activity in living cells using fluorescence microscopy. researchgate.net This would be invaluable for studying how transporter function changes in diseases like cancer.
Affinity Probes: Immobilizing the derivative on a solid support (e.g., beads) could be used to perform affinity chromatography. This would enable the isolation and identification of glutamine-binding proteins from cell lysates, potentially discovering new enzymes, transporters, or receptors.
Photoaffinity Probes: Incorporating a photo-reactive group would allow the probe to be permanently cross-linked to its binding partners upon exposure to UV light. This is a powerful technique for identifying direct protein-ligand interactions in a complex biological environment.
The development of such probes based on the this compound scaffold would provide the scientific community with powerful new tools to dissect the complex roles of glutamine in health and disease. acs.org
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N-(2-Aminoethyl)-L-glutamine derivatives?
Factorial experimental design is a robust methodology for optimizing reaction conditions (e.g., temperature, time) during synthesis. This approach systematically evaluates variable interactions to identify optimal parameters. For example, studies on analogous glutamine derivatives utilized factorial designs to maximize yield and purity while minimizing side reactions. Quantum-mechanical simulations (e.g., HyperChem) can further predict physicochemical properties and guide synthetic routes .
Q. How is this compound used in cell adhesion studies, and what experimental models are appropriate?
L-glutamine derivatives are critical in cell adhesion assays due to their role in metabolic pathways influencing surface behavior. Basic protocols involve treating cell cultures with the compound and monitoring adhesion via microscopy or quantitative assays (e.g., colorimetric detection). To isolate its effects, inhibitors of glutamine metabolism (e.g., DON, 6-diazo-5-oxo-L-norleucine) can be co-administered to validate specificity .
Q. What methods ensure the stability of this compound in cell culture media?
Stability is influenced by pH, temperature, and media composition. High-performance liquid chromatography (HPLC) is recommended for monitoring degradation. Analogous compounds like N-Acetyl-L-glycyl-L-glutamine exhibit enhanced stability due to acetylated termini, suggesting similar protective modifications could be applied. Storage at -20°C in lyophilized form and avoidance of repeated freeze-thaw cycles are standard practices .
Q. Which analytical techniques are suitable for quantifying this compound in biological samples?
Enzymatic assays (e.g., glutamate dehydrogenase-coupled NADH detection at 340 nm) or fluorometric methods (e.g., Glutamine/Glutamate-Glo™ assays) provide high sensitivity. Mass spectrometry (LC-MS/MS) offers specificity for distinguishing structural analogs, particularly in complex matrices like serum or cell lysates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthesis conditions for this compound analogs?
Contradictions often arise from variable solvent systems or catalytic environments. Meta-analyses of factorial experiments and response surface methodology (RSM) can identify critical parameters. Cross-referencing quantum-mechanical data (e.g., bond energy calculations) with empirical results helps reconcile discrepancies in reaction pathways .
Q. What advanced methodologies are used to assess the toxicity of this compound derivatives?
Combined QSAR (quantitative structure-activity relationship) modeling and in vitro toxicity testing (e.g., mitochondrial viability assays, ROS detection) provide a tiered approach. For example, HyperChem-derived descriptors (e.g., logP, polar surface area) predict cellular permeability, while experimental LD₅₀ values in model organisms validate theoretical predictions .
Q. How does thermal analysis (DSC/TGA) inform the stability of this compound in formulation studies?
Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points, decomposition), while thermogravimetric analysis (TGA) quantifies mass loss under controlled heating. These methods are critical for optimizing lyophilization protocols and ensuring shelf-life stability, as demonstrated in organogelator studies using structurally related amides .
Q. What enzymatic interactions distinguish this compound from canonical glutamine in metabolic pathways?
The 2-aminoethyl side chain may alter substrate specificity for enzymes like glutaminase or transaminases. Competitive inhibition assays and X-ray crystallography can map binding interactions. For instance, polyamide nucleic acid (PNA) analogs with aminoethyl modifications show unique hybridization properties, suggesting similar steric or electronic effects in enzymatic recognition .
Q. How do structural analogs of this compound impact RNA or DNA interactions in biochemical studies?
Modifications like the 2-aminoethyl group can enhance binding affinity to nucleic acids via electrostatic interactions. Strand displacement assays (e.g., using PNA probes) and fluorescence anisotropy measurements are used to study hybridization dynamics. Patent data on morpholine-based RNA analogs highlight the role of aminoethyl groups in stabilizing duplex structures .
Q. What experimental designs are recommended to analyze the role of this compound in conditionally essential metabolic pathways?
Isotopic tracing (e.g., ¹³C-labeled glutamine) combined with CRISPR-mediated gene knockout (e.g., GLUL, GLS) can delineate its contribution to nucleotide synthesis or glutathione production. Pathway-specific inhibitors (e.g., BPTES for glutaminase) further isolate metabolic fluxes in cancer or immune cell models .
Methodological Notes
- References : Ensure citations align with institutional guidelines (e.g., ACS, APA).
- Data Tables : Include parameters such as reaction yields, IC₅₀ values, and thermal decomposition thresholds in supplementary materials.
- Contradictions : Transparently report conflicting data with hypotheses for further validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
